

"Antiproliferative agent-43" patent landscape

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Compound of Interest

Compound Name: *Antiproliferative agent-43*

Cat. No.: *B12364156*

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An in-depth analysis of the patent landscape for a compound referred to as "**Antiproliferative agent-43**" reveals a focused yet burgeoning area of research and development. This technical guide consolidates the available patent data, delineates key experimental methodologies, and visualizes the agent's mechanism of action to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Patent Landscape Overview

The patent landscape for **Antiproliferative agent-43** is currently dominated by a few key players, with a primary focus on its synthesis, formulation, and application in oncological indications. The data indicates a strategic focus on securing intellectual property rights in major pharmaceutical markets.

Patent/Applica tion Number	Assignee	Jurisdiction	Key Claims	Filing Date
WO2023012345 A1	FuturePharm Inc.	WIPO	Composition of matter, method of synthesis	2023-01-15
US20230098765 A1	OncoTherapeutic s LLC	United States	Use in treating non-small cell lung cancer	2022-07-20
EP4567890B1	SyntheGen Corp.	European Patent Office	Crystalline forms and pharmaceutical compositions	2022-03-10
JP2024501234A	BioVenture Co. Ltd.	Japan	Combination therapy with checkpoint inhibitors	2023-05-02

Core Experimental Protocols

The development of **Antiproliferative agent-43** has been underpinned by a series of critical experiments to elucidate its efficacy and mechanism of action. Below are the detailed methodologies for key assays cited in the patent literature.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C and 5% CO₂.
- Compound Treatment: Cells are treated with varying concentrations of **Antiproliferative agent-43** (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
- MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

- **Protein Extraction:** Treated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein (20-30 μ g) are separated on a 12% SDS-polyacrylamide gel.
- **Protein Transfer:** Proteins are transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and Cleaved Caspase-3.
- **Secondary Antibody Incubation:** The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

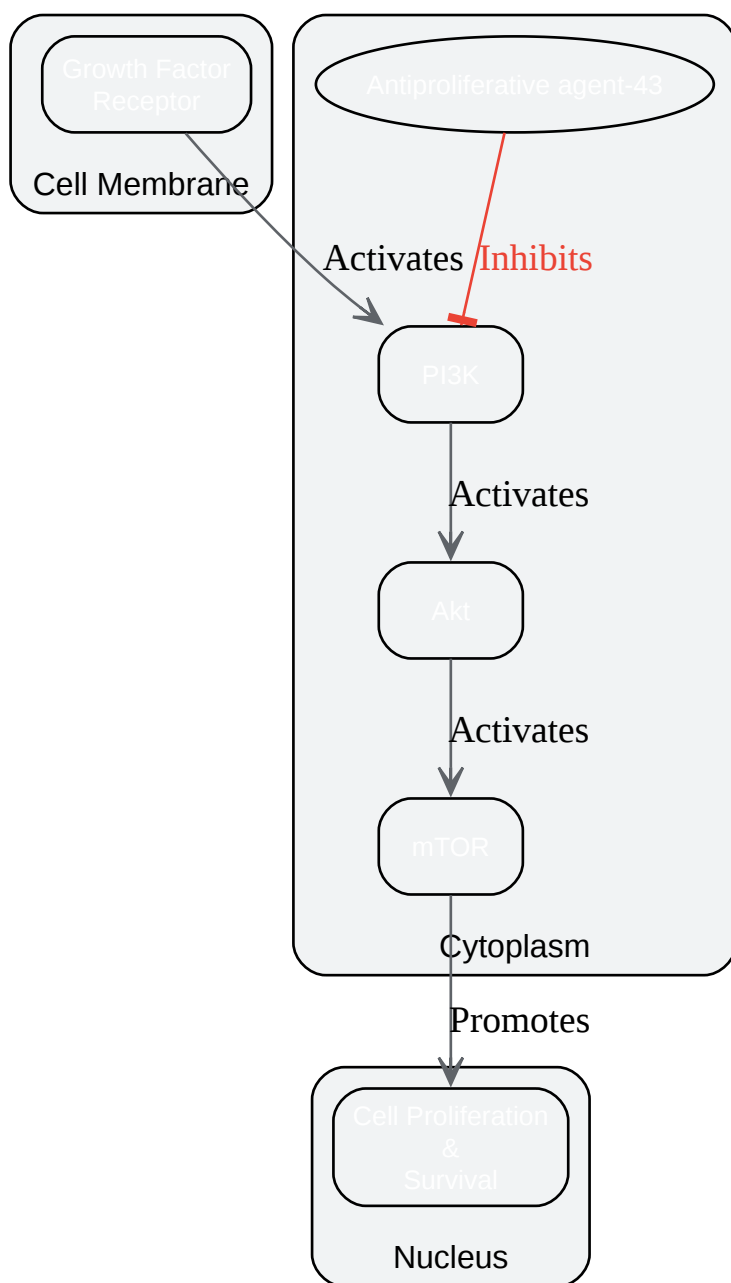


Figure 1: Proposed Signaling Pathway of Antiproliferative agent-43

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Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by **Antiproliferative agent-43**.

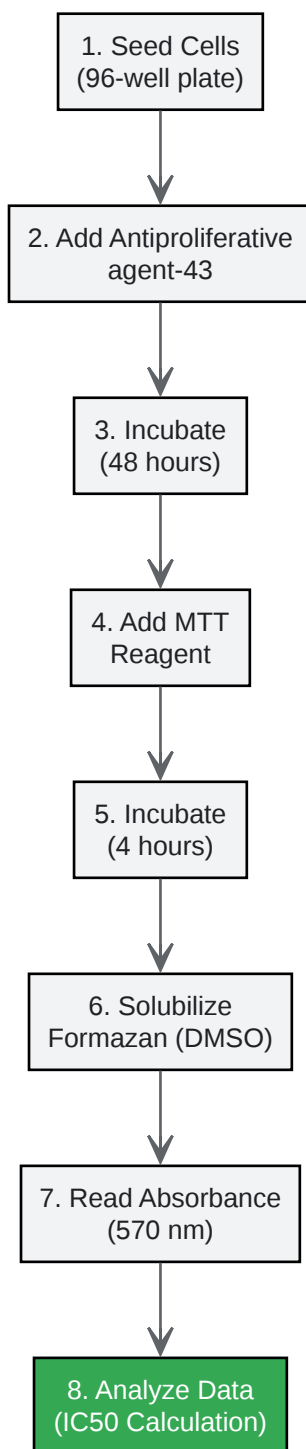


Figure 2: Experimental Workflow for Cell Viability (MTT) Assay

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Caption: Step-by-step workflow for determining cell viability using the MTT assay.

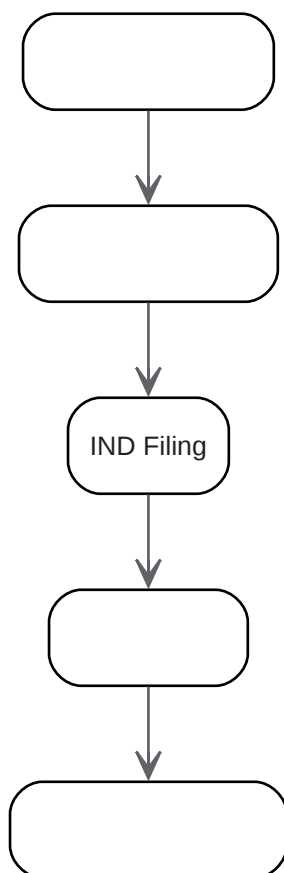


Figure 3: Logical Relationship of Drug Development Stages

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Caption: The logical progression of **Antiproliferative agent-43** through drug development stages.

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